Ferulic Acid 4-O-β-D-Glucuronide Disodium Salt
Ferulic Acid 4-O-β-D-Glucuronide Disodium Salt
Ferulic acid 4-sulfate, also known as ferulate sulfate or ferulic acid sulfuric acid, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. Ferulic acid 4-sulfate is considered to be a practically insoluble (in water) and relatively neutral molecule. Ferulic acid 4-sulfate has been primarily detected in urine. Ferulic acid 4-sulfate can be converted into ferulic acid.
Brand Name:
Vulcanchem
CAS No.:
86321-24-6
VCID:
VC0128892
InChI:
InChI=1S/C16H18O10/c1-24-9-6-7(3-5-10(17)18)2-4-8(9)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2-6,11-14,16,19-21H,1H3,(H,17,18)(H,22,23)/b5-3+/t11-,12-,13+,14-,16+/m0/s1
SMILES:
COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Molecular Formula:
C₁₆H₁₆Na₂O₁₀
Molecular Weight:
370.31 g/mol
Ferulic Acid 4-O-β-D-Glucuronide Disodium Salt
CAS No.: 86321-24-6
Reference Standards
VCID: VC0128892
Molecular Formula: C₁₆H₁₆Na₂O₁₀
Molecular Weight: 370.31 g/mol
CAS No. | 86321-24-6 |
---|---|
Product Name | Ferulic Acid 4-O-β-D-Glucuronide Disodium Salt |
Molecular Formula | C₁₆H₁₆Na₂O₁₀ |
Molecular Weight | 370.31 g/mol |
IUPAC Name | (2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C16H18O10/c1-24-9-6-7(3-5-10(17)18)2-4-8(9)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2-6,11-14,16,19-21H,1H3,(H,17,18)(H,22,23)/b5-3+/t11-,12-,13+,14-,16+/m0/s1 |
Standard InChIKey | TWSIWBHKRJLZCF-MBAOVNHDSA-N |
Isomeric SMILES | COC1=C(C=CC(=C1)/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES | COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Canonical SMILES | COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Description | Ferulic acid 4-sulfate, also known as ferulate sulfate or ferulic acid sulfuric acid, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. Ferulic acid 4-sulfate is considered to be a practically insoluble (in water) and relatively neutral molecule. Ferulic acid 4-sulfate has been primarily detected in urine. Ferulic acid 4-sulfate can be converted into ferulic acid. |
Synonyms | 4-(2-Carboxyethenyl)-2-methoxyphenyl β-D-Glucopyranosiduronic Acid Disodium Salt |
PubChem Compound | 6443140 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume